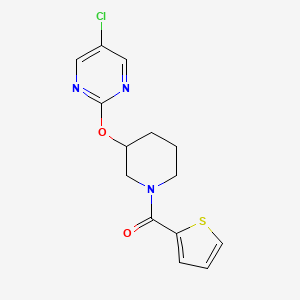

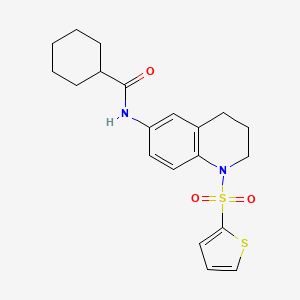

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone” is a chemical compound that has been studied for its potential pharmacological activities . It is a GPR119 agonist, which means it can stimulate glucose-dependent insulin release by direct action in the pancreas and promote secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidin-2-yl group attached to a piperidin-1-yl group via an oxygen atom, and a thiophen-2-yl group attached to the piperidin-1-yl group via a methanone group. The presence of these functional groups could potentially influence the compound’s reactivity and biological activity.Wissenschaftliche Forschungsanwendungen

Discovery and Antagonistic Properties

One study reports the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), highlighting a compound with structural similarities to the compound . These antagonists exhibited subnanomolar potencies, indicating their potential in therapeutic applications related to this receptor (Romero et al., 2012).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of derivatives closely related to the mentioned compound. For instance, a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives demonstrated good antimicrobial activity against tested pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014). Another study focused on synthesizing new pyridine derivatives that showed variable and modest antimicrobial activity (Patel, Agravat, & Shaikh, 2011).

Structural and Theoretical Analysis

Research involving the crystal structure and molecular dynamics provides insights into the physical characteristics and stability of similar compounds. One study detailed the synthesis, thermal, optical, etching, structural studies, and theoretical calculations of a compound with structural features akin to the mentioned compound, offering insights into its stability and potential applications in materials science (Karthik et al., 2021).

Enzyme Inhibitory Activity and Drug Development

Compounds resembling the mentioned chemical structure have been evaluated for their enzyme inhibitory activities, showing potential as leads in drug development. For instance, a study on thiophene-based heterocyclic compounds demonstrated significant inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), pointing to their potential in treating diseases such as Alzheimer's (Cetin et al., 2021).

Zukünftige Richtungen

The future research directions for this compound could include further studies on its pharmacological activities, particularly its potential as a treatment for type 2 diabetes . Additionally, more research could be done to optimize its synthesis and to investigate its physical and chemical properties.

Eigenschaften

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2S/c15-10-7-16-14(17-8-10)20-11-3-1-5-18(9-11)13(19)12-4-2-6-21-12/h2,4,6-8,11H,1,3,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTPIOOJEBDFLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CS2)OC3=NC=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2810711.png)

![(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/no-structure.png)

![4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline](/img/structure/B2810715.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2810716.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2810717.png)

![N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2810720.png)

![ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2810724.png)

![N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2810731.png)